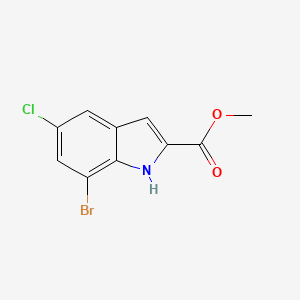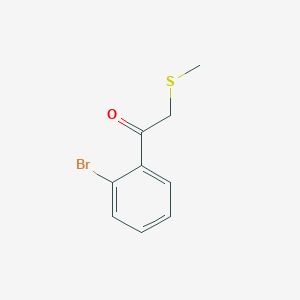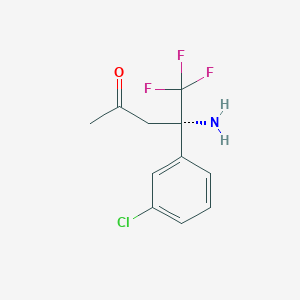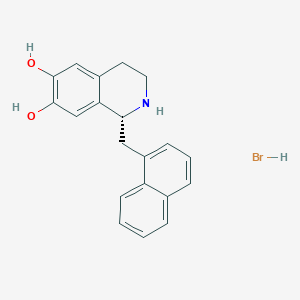![molecular formula C20H18N2O2 B13180870 2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
2-amino-N-[4-(benzyloxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(benzyloxy)phenyl]benzamide typically involves the reaction of benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst and N,N-dimethylformamide as the solvent . The reaction is carried out under ultrasonic conditions for about 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(benzyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones in the presence of ammonium persulfate as an additive.
Reduction: Reduction reactions typically involve the conversion of the benzamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Ammonium persulfate (NH4)2S2O8 is commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazolinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-amino-N-[4-(benzyloxy)phenyl]benzamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(benzyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(benzyloxy)benzamide: Similar structure but lacks the additional phenyl group.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of the benzamide group.
Uniqueness
2-amino-N-[4-(benzyloxy)phenyl]benzamide is unique due to its specific structure, which allows for distinct interactions with biological molecules. This uniqueness makes it valuable in research applications where precise molecular interactions are crucial .
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-amino-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14,21H2,(H,22,23) |
InChI Key |
BNVMFVLWUWDUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)


![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)



![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)


![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
